Fangchinoline Fangchinoline Fangchinoline is a bisbenzylisoquinoline alkaloid that is (1beta)- berbaman which has been substituted by methyl groups at the 2 and 2' positions, by methoxy groups at the 6, 6', and 12 positions, and by a hydroxy group at position 7. Isolated from Stephania tetrandra, it has been found to possess neuroprotective and anti-tumour activity. It has a role as an antineoplastic agent, an anti-inflammatory agent, an antioxidant, an anti-HIV-1 agent, a neuroprotective agent and a plant metabolite. It is a macrocycle, a bisbenzylisoquinoline alkaloid and an aromatic ether.
Fangchinoline is a natural product found in Stephania tetrandra, Stephania hernandifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 436-77-1
VCID: VC21355915
InChI: InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1
SMILES:
Molecular Formula: C37H40N2O6
Molecular Weight: 608.7 g/mol

Fangchinoline

CAS No.: 436-77-1

Cat. No.: VC21355915

Molecular Formula: C37H40N2O6

Molecular Weight: 608.7 g/mol

* For research use only. Not for human or veterinary use.

Fangchinoline - 436-77-1

CAS No. 436-77-1
Molecular Formula C37H40N2O6
Molecular Weight 608.7 g/mol
IUPAC Name (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
Standard InChI InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1
Standard InChI Key IIQSJHUEZBTSAT-VMPREFPWSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Chemical Structure and Properties

Fangchinoline (C37H40N2O6) is a bisbenzylisoquinoline alkaloid characterized by a complex macrocyclic structure. It is classified as (1beta)-berbaman which has been substituted by methyl groups at the 2 and 2' positions, by methoxy groups at the 6, 6', and 12 positions, and by a hydroxy group at position 7 . This distinctive chemical architecture contributes to its unique biological activities. Fangchinoline represents a valuable phytochemical entity within the broader class of isoquinoline alkaloids, which have historically contributed significantly to drug discovery efforts.

The compound possesses several synonyms in scientific literature, including (+)-Fangchinoline, (+)-Limacine, 7-O-Demethyltetrandrine, and thalrugosine . Its structural features enable interactions with diverse biological targets, explaining its multifaceted pharmacological profile. The molecular weight of fangchinoline is 608.7 g/mol, and it is assigned the CAS number 436-77-1 .

Physical and Chemical Properties

Fangchinoline exhibits distinctive physicochemical properties that influence its biological activities and pharmaceutical potential. Table 1 summarizes its key physical and chemical characteristics based on experimental and predicted data.

PropertyValueSource
Molecular FormulaC37H40N2O6
Molecular Weight608.7 g/mol
Melting Point240-242°C
Boiling Point709.7±60.0°C (Predicted)
Density1.204±0.06 g/cm³ (Predicted)
pKa9.38±0.20 (Predicted)
SolubilitySoluble in chloroform and methanol; slightly soluble in water
Physical FormPowder to crystal
ColorWhite to Orange to Green

Natural Sources and Isolation

Fangchinoline was initially isolated from the dried root of Stephania tetrandra S. Moore, a plant traditionally used in Chinese medicine . The compound represents one of the primary bioactive constituents responsible for the medicinal properties attributed to this botanical. Beyond its primary source, fangchinoline has been detected in other plant species, demonstrating its occurrence across multiple botanical families.

Research has confirmed the presence of fangchinoline in several plant species including:

  • Stephania tetrandra (primary source)

  • Stephania hernandifolia

  • Limacia cuspidata

  • Various members of the Menispermaceae family

The natural distribution of fangchinoline across these plant species highlights its evolutionary significance as a secondary metabolite. Traditional medicine systems, particularly in East Asia, have utilized these plants for centuries, with modern pharmacological research now validating many of their historical applications through the isolation and characterization of compounds like fangchinoline.

Pharmacological Activities

Fangchinoline demonstrates a remarkable spectrum of biological activities, positioning it as a compound of significant pharmaceutical interest. Research conducted across multiple disease models has established its therapeutic potential in various pathological conditions. The following sections detail its major pharmacological properties based on current scientific evidence.

Anticancer Activities

Fangchinoline exhibits potent anticancer effects against multiple cancer types through diverse molecular mechanisms. Research has demonstrated its ability to inhibit cell proliferation, induce apoptosis, suppress metastasis, and modulate autophagy in various cancer models .

Antiproliferative Effects

Fangchinoline effectively inhibits the proliferation of various cancer cell lines as summarized in Table 2.

Cancer Cell LineCancer TypeIC50 ValueReference
A375 and A875Melanoma12.41 μM
CM-AS16Conjunctival Melanoma5.67 μM
CRMM1Conjunctival Melanoma2.68 μM
CRMM2Conjunctival Melanoma3.60 μM
CM2005.1Conjunctival Melanoma7.40 μM
PC3Prostate Cancer20-30 μM (63-86% inhibition)
SPC-A-1Lung CancerNot specified

In SPC-A-1 lung cancer cells, fangchinoline induces cell cycle arrest at the G0/G1 phase by downregulating cellular CDK4, CDK6, and cyclin D1 levels, leading to hypophosphorylation of retinoblastoma protein (Rb) and subsequent suppression of E2F-1 activity . This mechanism effectively prevents cancer cells from progressing through the cell cycle, thereby inhibiting their proliferation.

Anti-metastatic Properties

Fangchinoline demonstrates significant anti-metastatic activity, particularly in non-small cell lung cancer (NSCLC). It inhibits epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis . Molecular docking analysis revealed that fangchinoline directly and specifically targets NADPH oxidase 4 (NOX4), decreasing cytosolic reactive oxygen species (ROS) to inhibit the Akt-mTOR signaling pathway . This mechanism effectively impedes the metastatic potential of cancer cells, as demonstrated by reduced metastatic nodule formation in mouse models.

Modulation of DNA Repair Mechanisms

In conjunctival melanoma, fangchinoline suppresses homologous recombination (HR)-directed DNA repair by binding with far upstream element binding protein 2 (FUBP2) and downregulating the expression of HR factors BRCA1 and RAD51 . This mechanism increases cancer cell sensitivity to DNA-damaging agents such as cisplatin, suggesting potential applications in combination therapy approaches.

Autophagy Modulation

Fangchinoline exhibits dual effects on autophagy in cancer cells. It accumulates autophagosomes by inhibiting autophagic degradation through disruption of autophagosome-lysosome fusion and promoting transcription factor EB (TFEB) nuclear translocation, a master regulator of autophagic and lysosomal genes . This complex interaction with autophagy pathways contributes to its anticancer effects by disrupting cellular homeostasis in cancer cells.

Anti-inflammatory Activities

Fangchinoline possesses significant anti-inflammatory properties with therapeutic potential in various inflammatory conditions. Research has particularly highlighted its efficacy in osteoarthritis models and its ability to inhibit key inflammatory signaling pathways.

In osteoarthritis models, fangchinoline alleviates disease progression by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway through inhibition of IKKα/β activity . In vitro studies demonstrated that fangchinoline mitigates interleukin-1β (IL-1β)-induced cartilage inflammation, reduces levels of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-3 (MMP-3), and regulates aggrecan expression . In vivo experiments confirmed its ability to improve articular cartilage degeneration and reduce inflammatory destruction in a mouse model of medial meniscus destabilization .

Additional anti-inflammatory mechanisms include inhibition of sheep cyclooxygenase (COX) with an IC50 value of 129 μM and suppression of IL-6-induced proliferation of MH60 mouse hybridoma cells with an IC50 of 3.7 μM . These findings collectively position fangchinoline as a promising anti-inflammatory agent with potential applications in treating inflammatory conditions, particularly osteoarthritis.

Antifungal Activities

Fangchinoline demonstrates significant antifungal properties, particularly against Candida species. Recent research has established its efficacy against Candida albicans and elucidated its mechanisms of action against this pathogenic fungus .

The compound exhibits antifungal effects on planktonic growth of several Candida species, with minimum inhibitory concentration (MIC) values below 50 μg/mL . Beyond direct growth inhibition, fangchinoline effectively suppresses multiple virulence factors of C. albicans, including adhesion, hyphal growth, and biofilm formation, as demonstrated through microscopic, MTT, and XTT reduction assays . It also inhibits the metabolic activity of preformed C. albicans biofilms, suggesting potential application against established fungal infections.

Mechanistically, fangchinoline's antifungal activity appears to involve multiple pathways. Propidium iodide (PI) staining and confocal laser scanning microscopy analysis revealed that the compound increases cell membrane permeability in Candida cells . Additionally, DCFH-DA staining demonstrated that fangchinoline induces overproduction of intracellular reactive oxygen species (ROS), which was confirmed through N-acetyl-cysteine rescue tests .

Notably, fangchinoline demonstrates synergistic effects when combined with conventional antifungal drugs, including amphotericin B, fluconazole, and caspofungin . This synergy suggests potential clinical applications as an adjunct to standard antifungal therapy, potentially allowing for dose reduction and decreased toxicity.

Neuroprotective Effects

Fangchinoline possesses significant neuroprotective properties as demonstrated in various experimental models. Research has shown that the compound can protect neuronal cells from various toxic insults and modulate neurotransmitter systems .

In primary neonatal rat cerebellar granule neurons, fangchinoline (1 and 10 μM) significantly reduces cyanide-induced increases in secreted glutamate levels and prevents cell death . It functions as a calcium channel blocker, mitigating cyanide-induced neuronal cell death by inhibiting glutamate release and reducing oxidant generation .

Additionally, fangchinoline interferes with the increase in intracellular calcium concentration observed during hydrogen peroxide (H2O2)-induced neuronal cell death . By modulating calcium signaling and inhibiting excitotoxic glutamate release, fangchinoline provides comprehensive neuroprotection against oxidative stress-induced neuronal damage.

These neuroprotective properties suggest potential applications in neurodegenerative disorders where oxidative stress, calcium dysregulation, and excitotoxicity play significant pathophysiological roles. Further research is warranted to explore fangchinoline's efficacy in various neurological conditions.

Other Biological Activities

Beyond the major pharmacological properties discussed above, fangchinoline has been reported to possess additional biological activities. It has been identified as an anti-HIV-1 agent, capable of inhibiting HIV-Type 1 replication . This antiviral activity adds another dimension to fangchinoline's therapeutic potential, though the mechanisms underlying this effect require further investigation.

Fangchinoline also exhibits significant antioxidant properties . This activity may contribute to its various therapeutic effects, particularly its neuroprotective, anti-inflammatory, and anticancer properties, as oxidative stress plays a crucial role in the pathophysiology of these conditions.

Molecular Targets and Mechanisms of Action

Fangchinoline modulates multiple molecular targets and signaling pathways, explaining its diverse pharmacological activities. Table 3 summarizes the key molecular targets of fangchinoline identified through various research studies.

Molecular TargetEffect of FangchinolineDisease RelevanceReference
FUBP2Binds directly, downregulates BRCA1 and RAD51Cancer
NOX4Promotes degradation, reduces cytosolic ROSCancer metastasis
NF-κB pathwayInhibits IKKα/β activityInflammation, Osteoarthritis
Cell cycle regulatorsDownregulates CDK4, CDK6, and cyclin D1Cancer
TFEBPromotes nuclear translocationAutophagy regulation
Calcium channelsBlocks Ca²⁺ influxNeuroprotection
Candida cell membraneIncreases permeability, induces ROSFungal infections

Cancer-Related Molecular Mechanisms

In cancer models, fangchinoline targets multiple oncogenic pathways. It suppresses homologous recombination (HR)-directed DNA repair by binding with FUBP2 and downregulating BRCA1 and RAD51 expression . This mechanism sensitizes cancer cells to DNA-damaging agents, suggesting potential synergistic applications in combination therapy approaches.

Fangchinoline also directly targets NOX4, decreasing cytosolic reactive oxygen species (ROS) and inhibiting the Akt-mTOR signaling pathway . This mechanism effectively suppresses epithelial-mesenchymal transition (EMT) and reduces the metastatic potential of cancer cells.

Cell cycle regulation represents another key anticancer mechanism of fangchinoline. In lung cancer cells, it downregulates CDK4, CDK6, and cyclin D1 levels, leading to hypophosphorylation of retinoblastoma protein (Rb) and suppression of E2F-1 activity . This prevents cancer cells from progressing through the G1 phase of the cell cycle, effectively inhibiting their proliferation.

Anti-inflammatory Mechanisms

Fangchinoline's anti-inflammatory effects are primarily mediated through inhibition of the NF-κB signaling pathway. Research has demonstrated that it inhibits IKKα/β activity, thereby preventing NF-κB activation and subsequent inflammatory gene expression . This mechanism is particularly relevant in osteoarthritis, where NF-κB signaling plays a central role in disease pathogenesis.

Antifungal Mechanisms

The antifungal activity of fangchinoline involves multiple mechanisms targeting Candida species. It increases cell membrane permeability, as demonstrated by propidium iodide staining and confocal microscopy . Additionally, it induces overproduction of intracellular reactive oxygen species (ROS), creating oxidative stress that contributes to its fungicidal effects .

Neuroprotective Mechanisms

Fangchinoline exerts neuroprotection primarily through calcium channel blockade and modulation of glutamate release . By inhibiting calcium influx, it prevents excitotoxicity and oxidative stress, two major mechanisms of neuronal injury. This calcium channel blocking activity also contributes to its anti-excitotoxic effects by reducing glutamate release under pathological conditions.

In Vivo Studies and Preclinical Evaluation

Fangchinoline has been evaluated in various preclinical models, demonstrating significant therapeutic potential across multiple disease conditions. These in vivo studies provide critical insights into the compound's efficacy, safety, and potential clinical applications.

Cancer Models

In a PC3 prostate cancer mouse xenograft model, fangchinoline administration at 5 mg/kg/day for 12 days significantly reduced tumor growth . Similarly, in conjunctival melanoma models, fangchinoline (50 mg/kg/day) significantly inhibited CM-AS16 tumor growth in immunodeficient NCG mice . The average tumor volume in the treatment group decreased by approximately 27% compared to the control group, without any significant changes in body weight or markers of liver and kidney function, suggesting a favorable safety profile .

In non-small cell lung cancer models, fangchinoline significantly impeded subcutaneous xenograft formation and reduced metastatic nodule numbers in mouse lung and liver . Drug sensitivity testing demonstrated that fangchinoline suppressed patient-derived organoid growth in a dose-dependent manner, further supporting its potential clinical applications .

Osteoarthritis Models

In a mouse model of medial meniscus destabilization, fangchinoline improved articular cartilage degeneration and reduced inflammatory destruction . The compound effectively mitigated disease progression by inhibiting the NF-κB signaling pathway, suggesting potential applications in osteoarthritis treatment.

Diabetes Models

Structure-Activity Relationships and Derivatives

Understanding the structure-activity relationships (SAR) of fangchinoline provides valuable insights for potential structural modifications to enhance its therapeutic properties or develop more potent derivatives. Research has identified specific structural features critical for various biological activities.

Anti-hyperglycemic Activity

Anticancer Activity

Structure-function studies for anticancer activity have led to the development of modified fangchinoline probes that retain biological activity. For instance, a photoaffinity fangchinoline probe containing a diazirine photo-cross-linking group and an alkynyl "clickable" handle maintained significant anti-proliferative activity against conjunctival melanoma cell lines . This suggests that certain modifications to the fangchinoline structure are compatible with its anticancer properties, providing opportunities for developing optimized derivatives for research and therapeutic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator